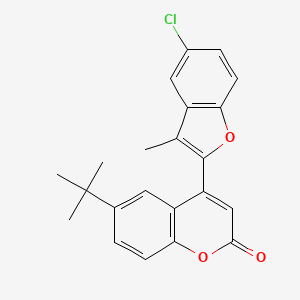![molecular formula C18H21N5O2 B11151795 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide](/img/structure/B11151795.png)
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide involves multiple steps. One common method includes the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Pyrimidinyl Group: The pyrimidinyl group can be introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the indole intermediate.
Formation of the Final Compound: The final step involves the coupling of the indole-pyrimidine intermediate with a suitable amine or amide derivative to form this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted indole derivatives .
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, such as:
Melatonin: A hormone that regulates sleep-wake cycles and has antioxidant properties.
Serotonin: A neurotransmitter involved in mood regulation and other physiological processes.
Indole-3-acetic acid: A plant hormone that regulates growth and development.
Uniqueness
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide is unique due to its specific structure, which combines an indole moiety with a pyrimidinyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific applications .
Properties
Molecular Formula |
C18H21N5O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-3-(pyrimidin-2-ylamino)propanamide |
InChI |
InChI=1S/C18H21N5O2/c1-25-15-3-4-16-14(13-15)6-11-23(16)12-10-19-17(24)5-9-22-18-20-7-2-8-21-18/h2-4,6-8,11,13H,5,9-10,12H2,1H3,(H,19,24)(H,20,21,22) |
InChI Key |
KDCTYPRYIRESLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CCNC3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-oxo-3-(2-phenylmorpholino)propyl]-2-pyrazinecarboxamide](/img/structure/B11151714.png)
![3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl isonicotinate](/img/structure/B11151740.png)
![3-[3-(1-azepanyl)-3-oxopropyl]-4(3H)-quinazolinone](/img/structure/B11151745.png)
![2-chloro-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11151746.png)
![2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}-N,N-dimethylacetamide](/img/structure/B11151748.png)
![4,8-dimethyl-7-[(2-methylallyl)oxy]-3-{3-oxo-3-[4-(2-pyridyl)piperazino]propyl}-2H-chromen-2-one](/img/structure/B11151750.png)

![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B11151763.png)
![Ethyl 1-({2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}carbonyl)-4-piperidinecarboxylate](/img/structure/B11151769.png)
![N-[2-(4-benzylpiperazino)-2-oxoethyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11151773.png)
![1,3-Benzothiazol-6-yl[4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B11151783.png)
![8-[5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11151792.png)
![2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B11151797.png)
![4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11151798.png)
